molecular formula C17H22N2O3 B11111851 [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- CAS No. 89143-17-9

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-

Cat. No.: B11111851
CAS No.: 89143-17-9
M. Wt: 302.37 g/mol
InChI Key: PYEYHZYACHLNPQ-UHFFFAOYSA-N
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Description

1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyrrolidine core substituted with a propoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipyrrolidine Core: The bipyrrolidine core can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacid chlorides under controlled conditions.

    Introduction of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction. This step often involves the use of a propoxyphenyl halide and a suitable base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of efficient catalysts may be employed to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the propoxyphenyl group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1’-(4-propoxyphenyl)-1,3’-bipyrrolidine-2’,5’-dione can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is a compound characterized by its unique bipyrrolidine structure and the presence of a propoxyphenyl group. This compound has gained attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C17H22N2O3C_{17}H_{22}N_{2}O_{3}, with a molecular weight of 302.37 g/mol .

Biological Activities

Research indicates that compounds containing the bipyrrolidine framework exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that bipyrrolidine derivatives can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells, particularly through mitochondrial pathways .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be crucial for cancer treatment strategies.

The biological activity of [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)- is believed to arise from its interactions with various biological receptors and enzymes. Interaction studies often utilize techniques such as docking analysis and in vitro assays to evaluate binding affinities and functional effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various bacterial strains,
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitors of metabolic enzymes

Case Studies

  • Anticancer Research : A study investigated the effects of several bipyrrolidine derivatives on colon cancer cell lines. The results indicated that these compounds significantly inhibited cell viability and induced apoptosis via the mitochondrial pathway. They also showed promise in enhancing the efficacy of existing chemotherapeutic agents by targeting glucose metabolism pathways .
  • Antimicrobial Studies : Another research effort focused on the antimicrobial properties of various bipyrrolidine derivatives, including [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-propoxyphenyl)-. The findings revealed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Synthesis and Functionalization

The synthesis of [1,3'-Bipyrrolidine]-2',5'-dione typically involves multi-step organic reactions that allow for fine-tuning its chemical properties. This flexibility enables researchers to explore various substituents that may enhance its biological activity.

Table 2: Synthesis Overview

Step DescriptionConditionsYield (%)
Initial reaction with aldehydesDMF, K₂CO₃, room temperature80-90
Cyclization to form bipyrrolidine structureMicrowave-assisted synthesis85-95
Final functionalization with propoxy groupReflux conditions75-90

Properties

CAS No.

89143-17-9

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

1-(4-propoxyphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C17H22N2O3/c1-2-11-22-14-7-5-13(6-8-14)19-16(20)12-15(17(19)21)18-9-3-4-10-18/h5-8,15H,2-4,9-12H2,1H3

InChI Key

PYEYHZYACHLNPQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3

Origin of Product

United States

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